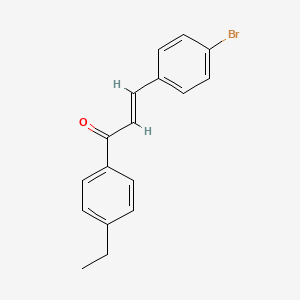

![molecular formula C11H10O2S B3097906 苯并[b]噻吩-6-甲酸乙酯 CAS No. 132526-08-0](/img/structure/B3097906.png)

苯并[b]噻吩-6-甲酸乙酯

描述

Ethyl benzo[b]thiophene-6-carboxylate is a derivative of benzo[b]thiophene, an aromatic organic compound . Benzo[b]thiophenes are a promising class of organosulfur compounds and are found within the chemical structures of various pharmaceutical drugs . They have no household use and occur naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves a hybrid pharmacophore approach . This involves the combination of two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives . For example, diaryl urea is a privileged scaffold with the binding ability to a variety of enzymes and receptors in biological systems .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is complex and can be analyzed using various techniques. For instance, molecular docking studies revealed that certain benzo[b]thiophene-diaryl urea derivatives can bind well to the active site of VEGFR2 receptor .

Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives are diverse. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .

Physical And Chemical Properties Analysis

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It has a molar mass of 134.20 g·mol−1, a density of 1.15 g/cm3, a melting point of 32 °C, and a boiling point of 221 °C .

科学研究应用

Medicinal Chemistry

Thiophene-based analogs, such as Ethyl benzo[b]thiophene-6-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from the corrosive effects of the environment.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Anticancer Agents

Thienopyrimidines, a class of thiophene derivatives, have been discovered as anticancer agents . They have shown promise in the treatment of various types of cancer.

Antibiotics

The combination of the benzo[b]thiophene nucleus with the acylhydrazone functional group has been explored in the discovery of new potential antibiotics targeting multidrug-resistant Staphylococcus aureus strains .

Anti-Inflammatory Drugs

Thiophene-based compounds have been reported to possess anti-inflammatory properties . They can be used to reduce inflammation and pain in the body.

Antimicrobial Agents

Thiophene derivatives have been found to exhibit antimicrobial properties . They can be used to inhibit the growth of or kill microorganisms, making them useful in the treatment of various infections.

Kinase Inhibitors

Thiophene-based compounds have been found to inhibit kinases , which are enzymes that play a key role in the regulation of cellular processes. This makes them potential candidates for the treatment of diseases such as cancer, where kinase activity is often dysregulated.

作用机制

Target of Action

Ethyl benzo[b]thiophene-6-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, and antimicrobial effects .

未来方向

属性

IUPAC Name |

ethyl 1-benzothiophene-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZJNXZGYVMAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)

![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)

acetate](/img/structure/B3097916.png)

![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)